molecular formula C5H10N2 B3049963 Piperidin-2-imine CAS No. 22780-54-7

Piperidin-2-imine

Cat. No.: B3049963
CAS No.: 22780-54-7
M. Wt: 98.15 g/mol
InChI Key: DHGUMNJVFYRSIG-UHFFFAOYSA-N
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Description

Piperidin-(2E)-ylideneamine is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine containing one nitrogen atom and five carbon atoms. Piperidine derivatives are widely recognized for their significant role in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and natural alkaloids .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Piperidin-(2E)-ylideneamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include metal-based catalysts (e.g., cobalt, ruthenium, nickel), thionyl chloride (SOCl₂), and various nucleophiles. Reaction conditions often involve elevated temperatures and pressures to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions include substituted piperidines, piperidinones, and other piperidine derivatives with varying functional groups .

Scientific Research Applications

Piperidin-(2E)-ylideneamine and its derivatives have numerous scientific research applications:

Mechanism of Action

The mechanism of action of Piperidin-(2E)-ylideneamine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes, receptors, and other proteins involved in various biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Piperidin-(2E)-ylideneamine include other piperidine derivatives such as:

Uniqueness

Piperidin-(2E)-ylideneamine is unique due to its specific structural features and reactivity. Its ability to undergo various chemical transformations and its wide range of applications in different fields make it a valuable compound in scientific research and industrial applications .

Properties

IUPAC Name

2,3,4,5-tetrahydropyridin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2/c6-5-3-1-2-4-7-5/h1-4H2,(H2,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHGUMNJVFYRSIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN=C(C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40275816
Record name 2-Piperidinimine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40275816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

98.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22780-54-7
Record name 2-Iminopiperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22780-54-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Piperidinimine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40275816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Piperidin-2-imine
Reactant of Route 2
Piperidin-2-imine
Reactant of Route 3
Piperidin-2-imine
Reactant of Route 4
Piperidin-2-imine
Reactant of Route 5
Piperidin-2-imine
Reactant of Route 6
Piperidin-2-imine

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